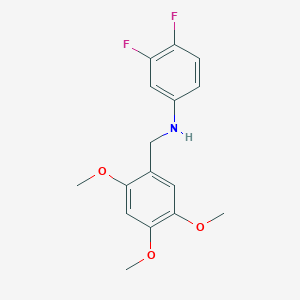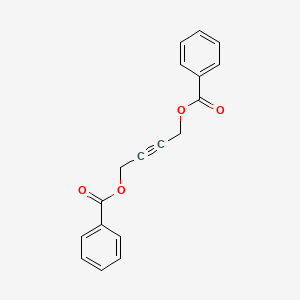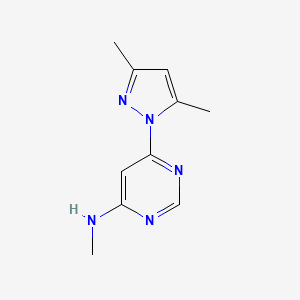
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine, also known as PDP or PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK) signaling pathway. This compound has been widely used in scientific research to investigate the role of ERK signaling in various biological processes.
作用機序
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine inhibits the activation of ERK1/2 by binding to the ATP-binding site of the kinase domain of MEK1/2, which is the upstream activator of ERK1/2. This binding prevents the phosphorylation and activation of ERK1/2, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
実験室実験の利点と制限
One of the advantages of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in lab experiments is its specificity for the ERK signaling pathway. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine does not inhibit other signaling pathways such as JNK, p38, or AKT. Another advantage is its high potency, which allows for the use of lower concentrations of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in experiments. However, one limitation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine is its poor solubility in aqueous solutions, which requires the use of organic solvents such as DMSO. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in scientific research. One direction is the investigation of the role of ERK signaling in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is the development of more potent and selective inhibitors of the ERK signaling pathway. Finally, the combination of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine with other targeted therapies may enhance the efficacy of cancer treatment and overcome drug resistance.
合成法
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with N-methyl-4-pyrimidinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in high purity.
科学的研究の応用
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been extensively used in scientific research to investigate the role of ERK signaling in various biological processes such as cell proliferation, differentiation, migration, and survival. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to inhibit the activation of ERK1/2 in various cell types including cancer cells, fibroblasts, and neurons. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has also been used to study the downstream effectors of ERK signaling such as transcription factors and kinases.
特性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7-4-8(2)15(14-7)10-5-9(11-3)12-6-13-10/h4-6H,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUSAVBGZCGKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)


![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)
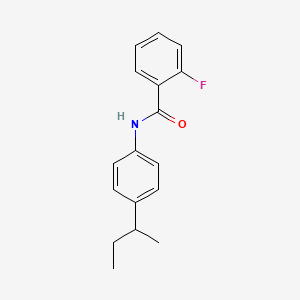
![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4956182.png)
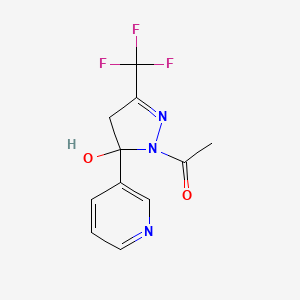
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4956200.png)
![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)
